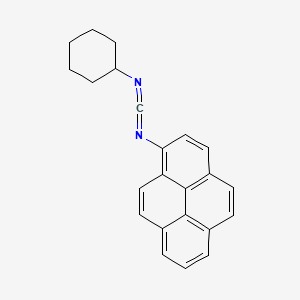

N-Cyclohexyl-N'-(1-pyrenyl)carbodiimide

Descripción

N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) is a water-soluble carbodiimide reagent widely used in biochemical and RNA structure probing applications. CMC facilitates covalent crosslinking between carboxyl and amine groups, making it a critical tool in peptide synthesis, affinity chromatography, and RNA modification studies . Its unique structure, featuring a cyclohexyl group and a morpholinoethyl moiety, enhances solubility in aqueous environments compared to traditional carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) .

CMC is particularly notable for its role in RNA pseudouridine (Ψ) detection. It selectively modifies Ψ at the N3 position, forming a stable adduct that blocks reverse transcription (RT) at the site of modification. This property underpins methods like Pseudo-seq and CMCT-based sequencing, enabling genome-wide mapping of Ψ with single-nucleotide resolution .

Propiedades

Número CAS |

98540-87-5 |

|---|---|

Fórmula molecular |

C23H20N2 |

Peso molecular |

324.4 g/mol |

InChI |

InChI=1S/C23H20N2/c1-2-7-19(8-3-1)24-15-25-21-14-12-18-10-9-16-5-4-6-17-11-13-20(21)23(18)22(16)17/h4-6,9-14,19H,1-3,7-8H2 |

Clave InChI |

GSJAHPSIMGWTCS-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N=C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

SMILES canónico |

C1CCC(CC1)N=C=NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Otros números CAS |

98540-87-5 |

Sinónimos |

N-cyclohexyl-N'-(1-pyrenyl)carbodiimide N-NCP |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Carbodiimide Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between CMC and other carbodiimides:

Reactivity and Selectivity

- CMC vs. EDC: CMC and EDC are both water-soluble, but CMC exhibits unique specificity in RNA modification. EDC is primarily used for carboxyl-amine crosslinking in solution (e.g., immunoassays), while CMC’s tosylate counterion enhances stability in RNA probing . In gas-phase ion/ion reactions, CMC selectively labels carboxylic acids without requiring protonation, a limitation in solution-phase EDC reactions .

CMC vs. DCC :

CMC vs. CMCT :

Efficiency in Specific Reactions

- Esterification :

CMC is less efficient than DCC or EDCI in ester bond formation, as shown in synthetic studies of pyridomycin derivatives . - RNA Modification :

CMC outperforms EDC and DCC in Ψ detection due to its selective reactivity and stability. For example, Pseudo-seq achieves >90% accuracy in Ψ identification using CMC .

Limitations

- Sequence Bias : CMC-Ψ adducts exhibit variable reverse transcription stops depending on RNA sequence context, leading to moderate overlap between studies .

Data Table: Comparative Performance in RNA Modification

Notes on Discrepancies and Limitations

Future work should explore synthetic routes and applications of pyrenyl-modified carbodiimides for comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.